PK14105

Descripción

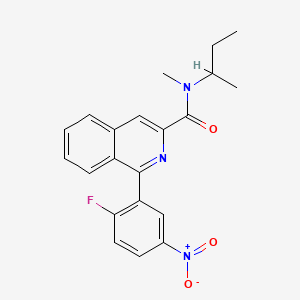

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXKDYZSBGOJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910274 | |

| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107257-28-3 | |

| Record name | PK 14105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-14105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of PK11195

Introduction

PK11195, an isoquinoline carboxamide, is a prototypical and widely studied high-affinity ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, and its ligands, including PK11195, have been investigated for their therapeutic potential in oncology, neuroinflammation, and neurodegenerative diseases.[2][3][4] This guide provides a detailed technical overview of the multifaceted mechanism of action of PK11195, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

While PK11195's interaction with TSPO is a central aspect of its function, a significant body of evidence reveals that many of its biological effects, particularly at higher concentrations, occur through TSPO-independent pathways.[5][6][7] This guide will delineate both the TSPO-dependent and independent mechanisms to provide a comprehensive understanding for research and development professionals.

Core Mechanisms of Action

The mechanism of action of PK11195 can be broadly categorized into two major areas: direct mitochondrial effects, which are often linked to its pro-apoptotic and cytotoxic properties, and its modulatory role in inflammation and drug resistance.

Mitochondrial and Pro-Apoptotic Effects

PK11195 exerts profound effects on mitochondrial function, which are central to its ability to induce apoptosis in cancer cells. These effects are complex and involve both TSPO-dependent and independent pathways.

TSPO-Dependent Mitochondrial Modulation:

PK11195 binds to TSPO with high affinity, forming a complex within the outer mitochondrial membrane.[8] TSPO is a component of a larger multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[5] This complex is a critical regulator of the mitochondrial permeability transition pore (mPTP).[5][9] The binding of PK11195 to TSPO is thought to modulate the conformation of this complex, influencing mPTP opening.[9] This can lead to:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): Opening of the mPTP disrupts the electrochemical gradient across the inner mitochondrial membrane, leading to a collapse of ΔΨm.[6][10]

-

Release of Pro-Apoptotic Factors: The loss of mitochondrial integrity results in the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytosol.[6][9]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.[5][6]

-

Increased Reactive Oxygen Species (ROS): PK11195 treatment has been shown to increase the generation of mitochondrial ROS.[11][12]

TSPO-Independent Pro-Apoptotic Effects:

A significant point of discussion in the literature is the concentration disparity between TSPO binding and the induction of apoptosis. While PK11195 binds to TSPO in the low nanomolar range, its pro-apoptotic and anti-proliferative effects are consistently observed at much higher micromolar concentrations.[5] This has led to the proposal of TSPO-independent mechanisms. Studies using RNA interference to knock down TSPO have shown that PK11195 can still sensitize cells to apoptosis, indicating a mechanism that does not require its primary binding target.[6] These effects are still mitochondrial-centric, suggesting that at higher concentrations, PK11195 may directly interact with other mitochondrial components or broadly affect membrane stability to induce the mitochondrial apoptosis cascade.[6]

Chemosensitization and Inhibition of Drug Efflux

PK11195 has been demonstrated to sensitize cancer cells to conventional chemotherapeutic agents, a phenomenon attributed to at least two distinct mechanisms.[6][7]

Inhibition of ABC Transporters (TSPO-Independent):

PK11195 can broadly inhibit the function of ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance (MDR) in cancer.[7] It has been shown to block the efflux of chemotherapy drugs by inhibiting transporters such as:

This inhibition appears to be a direct interaction with the transporters and is independent of TSPO expression.[7] By preventing the removal of cytotoxic drugs from the cancer cell, PK11195 effectively increases their intracellular concentration and enhances their efficacy.

Mitochondrial Priming for Apoptosis (TSPO-Dependent):

In addition to blocking drug efflux, PK11195 can prime cancer cells for apoptosis by modulating the mitochondrial pathway, as described above. By lowering the threshold for apoptosis induction, it can act synergistically with chemotherapeutic agents that also trigger cell death pathways.[7]

Anti-inflammatory and Neuroprotective Effects

In the context of the central nervous system, PK11195 exhibits significant anti-inflammatory and neuroprotective properties.[2][3] These effects are particularly relevant in neurodegenerative diseases characterized by microglial activation and neuroinflammation.

Inhibition of NLRP3 Inflammasome:

PK11195 has been shown to reduce the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome in microglia.[3][13] The mechanism involves:

-

Reduction of ROS: PK11195 treatment can decrease the production of reactive oxygen species, which is a key trigger for NLRP3 inflammasome assembly.[3][13]

-

Downregulation of Inflammasome Components: It can inhibit the expression and activation of NLRP3, ASC, and caspase-1.[3]

-

Decreased Pro-inflammatory Cytokine Release: By inhibiting the inflammasome, PK11195 significantly reduces the secretion of mature pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][13]

This anti-inflammatory action may underlie the observed cognitive protection in models of systemic inflammation.[2]

Quantitative Data

The following tables summarize key quantitative data related to the activity of PK11195 from various studies.

| Parameter | Value | Cell/System | Reference |

| TSPO Binding Affinity (Kd) | 9.24 nM | Human osteoblast-like cells | [14] |

| TSPO Binding Capacity (Bmax) | 7682 fmol/mg protein | Human osteoblast-like cells | [14] |

Table 1: Binding Characteristics of PK11195

| Effect | Concentration | Cell Line | Observations | Reference |

| Induction of Apoptosis | 100 µM | KCNR Neuroblastoma | Significantly higher levels of cleaved caspase-3 | [5] |

| Inhibition of Proliferation | 0-160 µM | Neuroblastoma cell lines | Dose-dependent inhibition | [4][5] |

| Cell Cycle Arrest | Micromolar concentrations | Neuroblastoma cell lines | G1/S phase arrest | [4][5] |

| Protection from Cell Death | 50 µM | Rabbit ventricular myocytes | Applied during reperfusion only | [15] |

| Inhibition of Cardiolipin Peroxidation | 25 µM | H1299 Lung Carcinoma | Inhibited CoCl₂-induced peroxidation | [10] |

| Inhibition of ROS (LPS-stimulated) | 0.5 µM | BV-2 Microglia | Significantly inhibited ROS expression | [3] |

| Stimulation of Mitochondrial Activity | 10 µM (10⁻⁵ M) | Human osteoblast-like cells | Increased mitochondrial mass and ATP | [14] |

Table 2: Effective Concentrations of PK11195 for Various Biological Effects

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of PK11195.

Protocol 1: Assessment of Apoptosis Induction

Objective: To quantify the level of apoptosis induced by PK11195 treatment.

Methodology: Measurement of Cleaved Caspase-3 and PARP via Luminex® Microbead Assay.[5]

-

Cell Culture and Treatment: Plate cells (e.g., KCNR neuroblastoma) in six-well plates until confluent. Treat cells with desired concentrations of PK11195 (e.g., 0-100 µM) or DMSO as a vehicle control for 24 or 48 hours.

-

Cell Lysis: Harvest cells using M-Per protein lysis buffer (Invitrogen) according to the manufacturer's protocol.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Luminex Assay: Use a Luminex® microbead assay kit (Invitrogen) specific for cleaved caspase-3 and PARP.

-

Data Acquisition: Analyze the samples on a Luminex instrument. The median fluorescence intensity (MFI) will be proportional to the amount of cleaved caspase-3 and PARP in the sample.

-

Analysis: Normalize the MFI values to the total protein concentration for each sample. Compare the levels in PK11195-treated cells to the untreated or vehicle-treated controls.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of PK11195 on mitochondrial integrity.

Methodology: JC-1 Staining and Flow Cytometry.[10]

-

Cell Culture and Treatment: Culture cells (e.g., H1299 lung carcinoma) and pretreat with PK11195 (e.g., 25 µM) before inducing mitochondrial stress (e.g., with 0.5 mM CoCl₂).

-

JC-1 Staining: After treatment, harvest the cells and wash with PBS. Incubate the cells with JC-1 dye in the dark according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite at 488 nm and collect fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.

-

Analysis: Quantify the percentage of cells with depolarized mitochondria (high green fluorescence) versus polarized mitochondria (high red fluorescence). A shift from red to green fluorescence indicates a decrease in ΔΨm.

Protocol 3: Quantification of Reactive Oxygen Species (ROS)

Objective: To measure intracellular ROS levels following PK11195 treatment.

Methodology: DCFH-DA Staining and Fluorescence Microscopy.[3]

-

Cell Culture and Treatment: Plate cells (e.g., BV-2 microglia) on coverslips or in imaging-compatible plates. Pre-treat with PK11195 (e.g., 0.5 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., 1 µg/ml LPS) for 6 hours.

-

DCFH-DA Staining: Wash the cells with PBS and incubate with 2.5 µM DCFH-DA in the dark at 37°C for 30 minutes. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Imaging: Wash the cells three times to remove excess dye. Capture images using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Analysis: Quantify the fluorescence intensity of the captured images using image analysis software (e.g., Image-Pro Plus). Compare the intensity of treated groups to the control group.

Visualizations: Signaling Pathways and Workflows

Diagrams of Mechanisms

Caption: PK11195-induced mitochondrial apoptosis pathway via TSPO.

Caption: Chemosensitization by PK11195 via inhibition of drug efflux pumps.

Caption: Anti-inflammatory action of PK11195 in microglia.

Caption: Experimental workflow for assessing PK11195-induced apoptosis.

References

- 1. PK 11195 - Wikipedia [en.wikipedia.org]

- 2. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PK11195, a peripheral benzodiazepine receptor (pBR) ligand, broadly blocks drug efflux to chemosensitize leukemia and myeloma cells by a pBR-independent, direct transporter-modulating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro mitochondrial effects of PK 11195, a synthetic translocator protein 18 kDa (TSPO) ligand, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The PK11195 Binding Site on the Translocator Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key player in a multitude of cellular processes.[1] Its involvement in cholesterol transport, steroidogenesis, inflammation, and apoptosis has made it a significant target for diagnostics and therapeutics.[1][2] The isoquinoline carboxamide PK11195 is a high-affinity ligand for TSPO and has been instrumental in characterizing the protein's function and its role in various pathological states, particularly neuroinflammation.[3][4] This technical guide provides an in-depth exploration of the PK11195 binding site on TSPO, offering a comprehensive resource for researchers and professionals in drug development.

The PK11195 Binding Site: Structure and Interactions

The binding of PK11195 to TSPO occurs within a hydrophobic pocket formed by the protein's five transmembrane α-helices.[4][5] High-resolution structural studies, primarily using NMR spectroscopy, have elucidated the key amino acid residues that form this binding pocket and directly interact with PK11195.[3][4]

Key Interacting Residues:

Molecular dynamics simulations and structural data have identified a consistent set of residues that are crucial for the stable binding of PK11195.[5][6] These include:

-

Alanine 23 (A23) [3]

-

Valine 26 (V26) [3]

-

Leucine 49 (L49) [3]

-

Alanine 50 (A50) [3]

-

Isoleucine 52 (I52) [3]

-

Tryptophan 107 (W107) [3]

-

Leucine 114 (L114) [3]

-

Alanine 147 (A147) [3]

-

Leucine 150 (L150) [3]

These residues create a snug, hydrophobic environment that accommodates the PK11195 molecule.[3] The interaction is characterized by a 1:1 stoichiometry.[4] The binding of PK11195 has been shown to stabilize the overall structure of TSPO, a conformational change that is believed to be linked to its functional effects, such as the stimulation of cholesterol transport.[4][7]

Interestingly, the binding pocket for PK11195 is distinct from the cholesterol recognition/acceptance consensus (CRAC) motif located on the C-terminal region of TSPO.[7] However, there is evidence of allosteric modulation between the PK11195 and cholesterol binding sites, suggesting a complex interplay in the regulation of TSPO function.[5][8]

Quantitative Binding Data

The affinity of PK11195 for TSPO has been extensively quantified using various radioligand binding assays. The data can vary depending on the species, tissue, and experimental conditions. Below is a summary of reported binding affinity values.

| Radioligand | Species/Tissue | Assay Type | Ki (nM) | Kd (nM) | Reference |

| [3H]PK11195 | Rat Brain | Saturation Binding | - | 1.4 | [9] |

| [3H]PK11195 | Human Brain | Saturation Binding | - | 4.3 - 6.6 | [9] |

| PK11195 | Not Specified | Equilibrium Binding | 3.60 ± 0.41 | - | [10] |

| [3H]PK11195 | Human Brain | Radioligand Binding | - | 29.25 | [11] |

Signaling Pathways and Functional Consequences

The binding of PK11195 to TSPO initiates a cascade of downstream events, influencing several key cellular signaling pathways.

Steroidogenesis

One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid synthesis.[12] PK11195 binding is thought to enhance this process, leading to an increase in the production of neurosteroids such as pregnenolone and allopregnanolone.[12] These neurosteroids have significant modulatory effects on the central nervous system, including anxiolytic and neuroprotective properties.

TSPO-Mediated Steroidogenesis Pathway

Neuroinflammation and Immune Modulation

TSPO expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[2] PK11195 and other TSPO ligands have demonstrated anti-inflammatory and neuroprotective effects.[12] One of the proposed mechanisms is the modulation of the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory caspases and the release of pro-inflammatory cytokines like IL-1β and IL-18.[13][14] Studies have shown that PK11195 can inhibit the activation of the NLRP3 inflammasome in microglial cells.[13]

TSPO Modulation of NLRP3 Inflammasome

Experimental Protocols

Radioligand Binding Assay ([3H]PK11195)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the TSPO binding site using [3H]PK11195.

Materials:

-

Membrane preparation from tissue or cells expressing TSPO

-

[3H]PK11195 (specific activity ~70-90 Ci/mmol)

-

Unlabeled PK11195 (for non-specific binding)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[15]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL [3H]PK11195 (final concentration ~1-2 nM), 50 µL assay buffer, and 100 µL membrane preparation (10-50 µg protein).

-

Non-specific Binding: 50 µL [3H]PK11195, 50 µL unlabeled PK11195 (final concentration ~10 µM), and 100 µL membrane preparation.

-

Competition: 50 µL [3H]PK11195, 50 µL of test compound at various concentrations, and 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[15]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

References

- 1. Quantitative autoradiographic determination of binding sites for a peripheral benzodiazepine ligand ([3H]PK 11195) in human iris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PK 11195 - Wikipedia [en.wikipedia.org]

- 4. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Interplay of Cholesterol and Ligand Binding in hTSPO from Classical Molecular Dynamics Simulations - JuSER [juser.fz-juelich.de]

- 6. researchgate.net [researchgate.net]

- 7. bmbreports.org [bmbreports.org]

- 8. The Interplay of Cholesterol and Ligand Binding in hTSPO from Classical Molecular Dynamics Simulations [iris.univr.it]

- 9. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 11. 2.5. Radioligand binding experiments [bio-protocol.org]

- 12. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TSPO deficiency exacerbates acute lung injury via NLRP3 inflammasome-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

The Role of PK11195 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like stroke and trauma to chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A key cellular player in this process is the microglia, the resident immune cells of the central nervous system (CNS). Upon activation, microglia undergo morphological and functional changes, leading to the release of inflammatory mediators. The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia and reactive astrocytes. This upregulation has positioned TSPO as a key biomarker for neuroinflammation. PK11195, a specific ligand for TSPO, has become an invaluable tool for studying neuroinflammation both in vitro and in vivo. This technical guide provides an in-depth overview of the role of PK11195 in neuroinflammation studies, focusing on its mechanism of action, data from key experiments, and detailed experimental protocols.

Mechanism of Action of PK11195

PK11195 exerts its effects primarily through its high-affinity binding to TSPO. The functional consequences of this binding are multifaceted and are thought to involve several downstream pathways:

-

Modulation of Microglial Activation: By binding to TSPO on activated microglia, PK11195 can be used to identify and quantify these cells. Some studies suggest that PK11195 may also have direct modulatory effects on microglial function, although this is an area of ongoing research.

-

Inhibition of the NLRP3 Inflammasome: Recent evidence indicates that TSPO ligands, including PK11195, can inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] This multi-protein complex is a key component of the innate immune response, and its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] By inhibiting this pathway, PK11195 can reduce the production of these potent inflammatory mediators.[4]

-

Regulation of Mitochondrial Function: TSPO is located on the outer mitochondrial membrane and is involved in cholesterol transport into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[5][6][7] These neurosteroids can have neuroprotective and anti-inflammatory effects. Additionally, TSPO has been implicated in regulating mitochondrial bioenergetics and reactive oxygen species (ROS) production.[5][8]

-

Modulation of Autophagy: Some studies have shown that PK11195 can inhibit autophagy, an intracellular degradation process that can be dysregulated in neuroinflammatory conditions.[9]

Data Presentation: Quantitative Analysis of PK11195

The following tables summarize key quantitative data related to the use of PK11195 in neuroinflammation studies.

Table 1: Binding Affinity of PK11195 to TSPO

| Ligand | Species/Tissue | Assay Type | Ki (nM) | Kd (nM) | Reference |

| [3H]PK11195 | Rat Kidney Membranes | Radioligand Binding | 9.3 ± 0.5 | [10] | |

| PK11195 | Competition Assay | 3.60 ± 0.41 | [11] | ||

| [3H]PK11195 | Platelet Membranes | Radioligand Binding | 29.25 | [12] |

Table 2: In Vitro and In Vivo Experimental Parameters for PK11195

| Experimental Model | Application | PK11195 Concentration/Dose | Outcome Measured | Reference |

| BV-2 Microglial Cells (LPS-stimulated) | NLRP3 Inflammasome Inhibition | 0.5 µM | Reduced ROS, IL-1β, and IL-18 | [4] |

| Rat Model of LPS-induced Cognitive Dysfunction | Neuroprotection | 3 mg/kg (i.p.) | Ameliorated learning and memory impairment | [9] |

| Rat Spinal Cord Injury Model | PET Imaging | 18.5 MBq (i.v.) | Visualization of neuroinflammation | [13] |

| Human PET Studies (Neurodegenerative Diseases) | PET Imaging | ~370 MBq (i.v.) | Quantification of microglial activation | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PK11195.

In Vitro Microglial Activation and PK11195 Treatment

This protocol describes the induction of an inflammatory response in a microglial cell line and subsequent treatment with PK11195.

Materials:

-

BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

PK11195

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kits for cytokines, ROS detection assays)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis) and allow them to adhere overnight.

-

PK11195 Preparation: Prepare a stock solution of PK11195 in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.5 µM). A vehicle control with the same concentration of DMSO should be prepared.

-

Pre-treatment (Optional): Pre-treat the cells with different concentrations of PK11195 or vehicle for 1 hour before inducing inflammation.

-

Induction of Neuroinflammation: Stimulate the BV-2 cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6 hours for cytokine production).

-

Post-treatment (Optional): Alternatively, add PK11195 to the culture medium after the LPS stimulation period.

-

Downstream Analysis: After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-1β and IL-18) and lyse the cells for protein or RNA extraction to analyze the expression of inflammatory markers. ROS production can be measured using fluorescent probes.

11C-PK11195 Positron Emission Tomography (PET) in Humans

This protocol outlines a general procedure for performing a --INVALID-LINK---PK11195 PET scan in human subjects to assess neuroinflammation.

Materials:

-

PET/CT or PET/MR scanner

-

--INVALID-LINK---PK11195 radiotracer (produced in a cyclotron)

-

Intravenous line setup

-

Subject preparation and monitoring equipment

Procedure:

-

Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A consent form must be obtained.

-

Radiotracer Injection: An intravenous line is inserted into an arm vein. A bolus of --INVALID-LINK---PK11195 (e.g., mean injected dose of ~370 MBq) is injected.[14]

-

PET Scan Acquisition: A dynamic PET scan is acquired immediately after the injection for a duration of approximately 60 minutes.[14] The acquisition is typically performed in list mode.

-

Image Reconstruction and Analysis: The acquired data is reconstructed into a series of 3D images over time.

-

Kinetic Modeling: To quantify the binding of --INVALID-LINK---PK11195, kinetic modeling is applied. A simplified reference tissue model is often used, where a region with minimal specific binding (e.g., cerebellum in some cases, though this can be controversial in widespread neuroinflammation) is used as an input function.[15] Alternatively, cluster analysis can be employed to identify a reference tissue cluster.[15] The primary outcome measure is the binding potential (BPND), which reflects the density of available TSPO sites.

Autoradiography with [3H]PK11195

This protocol details the use of radiolabeled PK11195 for ex vivo visualization of TSPO binding in tissue sections.

Materials:

-

[3H]PK11195

-

Unlabeled PK11195 (for determining non-specific binding)

-

Cryostat

-

Microscope slides

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Phosphor imaging plates or film cassettes

-

Imaging system

Procedure:

-

Tissue Preparation: Brain tissue is rapidly frozen and sectioned using a cryostat (e.g., 20 µm thick sections). The sections are thaw-mounted onto microscope slides.

-

Incubation: The slides are incubated with a solution containing [3H]PK11195 (e.g., 1 nM) in an appropriate buffer at room temperature for a set time (e.g., 60 minutes).

-

Non-specific Binding: To determine non-specific binding, a parallel set of slides is incubated with [3H]PK11195 in the presence of a high concentration of unlabeled PK11195 (e.g., 10 µM).

-

Washing: After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

-

Drying and Exposure: The slides are dried and then exposed to a phosphor imaging plate or autoradiographic film.

-

Image Analysis: The resulting autoradiograms are quantified using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Immunohistochemistry for Microglial Markers

This protocol describes the staining of brain tissue to visualize microglia, often performed in conjunction with PK11195 studies to correlate TSPO expression with microglial morphology and activation state.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Primary antibody against a microglial marker (e.g., Iba1, CD11b)

-

Secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Antigen retrieval solution (if necessary)

-

DAB substrate kit (for HRP-conjugated secondary antibodies)

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: For some antibodies, antigen retrieval is necessary to unmask the epitope. This can be done by heating the sections in a citrate buffer.

-

Blocking: Sections are incubated in a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit anti-Iba1, diluted 1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with the appropriate secondary antibody (e.g., biotinylated goat anti-rabbit) for 1-2 hours at room temperature.

-

Detection: For fluorescently labeled secondary antibodies, the sections are washed and mounted. For enzyme-conjugated secondary antibodies, a substrate solution (e.g., DAB) is added to produce a colored precipitate.

-

Counterstaining (Optional): Sections can be counterstained with a nuclear stain like DAPI or hematoxylin.

-

Mounting and Imaging: The sections are dehydrated, cleared, and coverslipped. Images are then acquired using a microscope.

Visualizations

Signaling Pathways

Caption: NLRP3 Inflammasome Pathway and the inhibitory role of PK11195.

Experimental Workflows

Caption: Workflow for --INVALID-LINK---PK11195 Positron Emission Tomography (PET) Imaging.

Conclusion

PK11195 remains a cornerstone tool in the field of neuroinflammation research. Its ability to specifically bind to TSPO allows for the in vivo imaging and quantification of microglial activation, providing invaluable insights into the progression of various neurological diseases. Furthermore, emerging evidence of its role in modulating key inflammatory pathways, such as the NLRP3 inflammasome, highlights its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed protocols and quantitative data to facilitate the effective use of PK11195 in their studies. As our understanding of the complexities of neuroinflammation continues to grow, the precise application of tools like PK11195 will be essential in developing novel diagnostic and therapeutic strategies for a host of debilitating neurological disorders.

References

- 1. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 5. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.nova.edu [scholars.nova.edu]

- 9. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 12. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders [mdpi.com]

- 14. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microglial Imaging in Movement Disorders With PK11195 PET [e-jmd.org]

PK11195: A Technical Guide to its Application as a Marker for Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in orchestrating this inflammatory response. In their resting state, microglia exhibit low levels of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). However, upon activation in response to injury or disease, the expression of TSPO on the outer mitochondrial membrane of microglia is significantly upregulated.[1][2] This physiological change provides a valuable molecular target for in vivo imaging of microglial activation. PK11195, a specific ligand for TSPO, has been instrumental as a radiotracer for Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in both preclinical and clinical research.[3][4] This technical guide provides an in-depth overview of PK11195 as a marker for microglial activation, detailing its mechanism of action, experimental protocols, quantitative data, and the signaling pathways involved.

Mechanism of Action

PK11195 is a potent and selective antagonist for TSPO.[1] In the healthy brain, TSPO expression is minimal.[5] However, in response to pathological stimuli, microglia transform from a ramified, resting state to an amoeboid, activated phenotype. This activation is accompanied by a marked increase in TSPO expression, making it a sensitive biomarker for neuroinflammation.[6][7] The radiolabeled form of PK11195, most commonly with Carbon-11 ([11C]PK11195), allows for the non-invasive in vivo visualization and quantification of activated microglia using PET.[8] The uptake and binding of [11C]PK11195 in the brain parenchyma directly correlates with the density of activated microglia.[9]

Signaling Pathways

The upregulation of TSPO in activated microglia is part of a complex inflammatory cascade. While the precise signaling pathways directly governed by PK11195 binding are a subject of ongoing research, its interaction with TSPO is known to modulate microglial functions. Studies have shown that TSPO ligands like PK11195 can inhibit the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune response.[10][11] Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By modulating TSPO, PK11195 can reduce the production of reactive oxygen species (ROS) and subsequent NLRP3 inflammasome activation, thereby exerting anti-inflammatory effects.[10][11]

Signaling pathway of microglial activation and PK11195 interaction.

Experimental Protocols

[11C]PK11195 PET Imaging

A standardized protocol for [11C]PK11195 PET imaging is crucial for reproducible and comparable results. The following provides a general workflow:

Workflow for a typical [11C]PK11195 PET imaging study.

Detailed Methodology:

-

Radiosynthesis: [11C]PK11195 is synthesized from its desmethyl precursor, (R)-N-desmethyl-PK11195, and [11C]methyl iodide.[12] Radiochemical purity should be >99%.[12]

-

Subject Preparation: Subjects are typically required to fast for a specified period before the scan to ensure stable physiological conditions.

-

Injection: A bolus of [11C]PK11195 is injected intravenously. The injected dose is typically around 100 MBq for animal studies and 400-800 MBq for human studies.[6][12]

-

PET Scan: A dynamic emission scan is performed for approximately 60 minutes immediately following injection.[6]

-

Data Acquisition and Reconstruction: Data is acquired in list mode and reconstructed using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM).[12] Attenuation correction is applied, often using a co-registered MRI.[12]

-

Kinetic Modeling: To quantify [11C]PK11195 binding, kinetic modeling is applied. The Simplified Reference Tissue Model (SRTM) is commonly used, with the cerebellum often serving as a pseudo-reference region.[13] Alternatively, arterial input function-based models like the Logan graphical analysis can be employed for more quantitative accuracy.[14] The primary outcome measure is the non-displaceable binding potential (BPND), which reflects the density of available TSPO sites.[15] Standardized Uptake Value (SUV) can also be calculated as a semi-quantitative measure.[12]

Autoradiography with [3H]PK11195

Autoradiography provides a high-resolution ex vivo method to visualize the distribution of TSPO in tissue sections.

Detailed Methodology:

-

Tissue Preparation: Brain tissue is rapidly frozen and sectioned using a cryostat (e.g., 20 µm thickness).[16]

-

Incubation: Sections are incubated with a solution containing [3H]PK11195. Non-specific binding is determined by incubating adjacent sections in the presence of an excess of unlabeled PK11195.

-

Washing and Drying: Sections are washed in ice-cold buffer to remove unbound radioligand and then dried.[16]

-

Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a period of days to weeks.[16]

-

Imaging and Analysis: The resulting image is digitized and the density of binding in specific regions of interest is quantified.[16]

Immunohistochemistry for TSPO

Immunohistochemistry (IHC) is used to identify the specific cell types expressing TSPO.

Detailed Methodology:

-

Tissue Fixation and Sectioning: Brain tissue is fixed (e.g., with 4% paraformaldehyde), embedded in paraffin or frozen, and then sectioned.

-

Antigen Retrieval: If using paraffin-embedded tissue, antigen retrieval is performed to unmask the epitope.

-

Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.[17][18]

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TSPO (e.g., anti-PBR/TSPO antibody #ab109497 from Abcam).[5][17][18]

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.[17][18]

-

Detection: The signal is visualized using a chromogenic or fluorescent substrate.

-

Co-localization: To identify the cell type expressing TSPO, double-labeling IHC can be performed using cell-specific markers such as Iba1 for microglia or GFAP for astrocytes.[19]

Quantitative Data

The following tables summarize quantitative data from various studies using PK11195.

Table 1: Binding Affinity of PK11195 to TSPO

| Species | Ligand | Ki (nM) | Reference |

| Rat | [11C]PK11195 | 0.87 | [20] |

| Human | [11C]PK11195 | 9.2 | [20] |

| Human | --INVALID-LINK---PK11195 | 9.3 ± 0.5 | [21] |

Table 2: [11C]PK11195 PET Binding Potential (BPND) in Neurological Disorders

| Condition | Brain Region | BPND (Patient) | BPND (Control) | Reference |

| Herpes Simplex Encephalitis | Cerebral Cortex | up to 0.79 | 0.13 ± 0.04 | [6] |

| Parkinson's Disease | Basal Ganglia, Frontal & Temporal Cortex | Significantly Increased | - | [3] |

| Progressive Supranuclear Palsy | Basal Ganglia, Midbrain, Frontal Lobe, Cerebellum | Significantly Increased | - | [3] |

| Corticobasal Degeneration | Caudate, Putamen, Substantia Nigra, Pons, Frontal Lobe | Significantly Increased | - | [3] |

| Rasmussen's Encephalitis | Affected Hemisphere | Focal and Diffuse Increase | Similar to stable hippocampal sclerosis | [8] |

| Chronic Fatigue Syndrome/ME | Cingulate Cortex, Hippocampus, Amygdala, Thalamus, Midbrain, Pons | 45%-199% Higher | - | [15] |

| Schizophrenia (recent onset) | Total Gray Matter | Increased | - | [22] |

Table 3: --INVALID-LINK---PK11195 Uptake in an Animal Model of Neuroinflammation

| Model | Treatment | Distribution Volume Ratio (DVR) | % Reduction in Excess Binding | Reference |

| Zymosan-induced microglial activation (Rat) | Saline | 1.17 ± 0.05 | - | [23] |

| Zymosan-induced microglial activation (Rat) | Zymosan | 1.96 ± 0.33 | - | [23] |

| Zymosan-induced microglial activation (Rat) | Zymosan + Minocycline | 1.58 ± 0.12 | 46% | [23] |

Limitations and Second-Generation Tracers

Despite its pioneering role, [11C]PK11195 has several limitations that can affect the quality and interpretation of imaging data:

-

Low Signal-to-Noise Ratio: [11C]PK11195 exhibits high non-specific binding and low brain permeability, resulting in a poor signal-to-noise ratio.[1][2]

-

High Lipophilicity: Its high lipophilicity contributes to high non-specific binding in the brain and other tissues.[20]

-

Short Half-Life of Carbon-11: The 20.4-minute half-life of 11C restricts its use to facilities with an on-site cyclotron.[1]

These limitations prompted the development of second-generation TSPO tracers, such as [11C]PBR28, [11C]DPA-713, and [18F]FEPPA, which offer improved signal-to-noise ratios.[2][21] However, a significant challenge with these second-generation tracers is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in different binding affinities (high-affinity binders, mixed-affinity binders, and low-affinity binders).[2][21] This necessitates genotyping of subjects prior to imaging studies. Notably, [11C]PK11195 binding is not significantly affected by this polymorphism.[24]

Conclusion

PK11195 has been a cornerstone in the field of neuroinflammation imaging for over two decades. Its ability to bind to TSPO, which is upregulated on activated microglia, provides a valuable tool for the in vivo assessment of neuroinflammatory processes in a wide array of neurological disorders. While it has limitations that are addressed by second-generation tracers, its insensitivity to the common TSPO polymorphism makes it a reliable, albeit less sensitive, radioligand. A thorough understanding of its mechanism of action, standardized experimental protocols, and careful data analysis are essential for its effective application in research and drug development. The use of PK11195 and its successors continues to provide crucial insights into the role of microglial activation in brain pathology and offers a platform for monitoring the efficacy of novel anti-inflammatory therapies.

References

- 1. Imaging Microglial Activation with TSPO PET: Lighting Up Neurologic Diseases? | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial Imaging in Movement Disorders With PK11195 PET [e-jmd.org]

- 4. Nuclear imaging of neuroinflammation: a comprehensive review of [11C]PK11195 challengers - ProQuest [proquest.com]

- 5. Cellular Sources and Regional Variations in the Expression of the Neuroinflammatory Marker Translocator Protein (TSPO) in the Normal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Expression of the translocator protein of 18 kDa by microglia, macrophages and astrocytes based on immunohistochemical localization in abnormal human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [11C](R)-PK11195 positron emission tomography imaging of activated microglia in vivo in Rasmussen's encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PK11195 binding to the peripheral benzodiazepine receptor as a marker of microglia activation in multiple sclerosis and experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]

- 15. Neuroinflammation in Patients with Chronic Fatigue Syndrome/Myalgic Encephalomyelitis: An ¹¹C-(R)-PK11195 PET Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Frontiers | Mitochondrial Translocator Protein (TSPO) Expression in the Brain After Whole Body Gamma Irradiation [frontiersin.org]

- 18. Mitochondrial Translocator Protein (TSPO) Expression in the Brain After Whole Body Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 11C-(R)-PK11195 PET Imaging of Microglial Activation and Response to Minocycline in Zymosan-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Pharmacology of PK11195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK11195, an isoquinoline carboxamide, is a prototypical high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Initially known as the peripheral benzodiazepine receptor (PBR), TSPO is ubiquitously expressed in various tissues, with notable upregulation in activated microglia and macrophages, making it a key biomarker for neuroinflammation.[1] Consequently, radiolabeled PK11195 has been extensively utilized in Positron Emission Tomography (PET) imaging to visualize neuroinflammatory processes in a range of neurological disorders.[1][2] Beyond its diagnostic applications, PK11195 exhibits a complex pharmacological profile, influencing fundamental cellular processes such as apoptosis, mitochondrial function, and cellular signaling. This technical guide provides an in-depth overview of the pharmacology of PK11195, detailing its mechanism of action, quantitative binding characteristics, and effects on key signaling pathways, supported by experimental methodologies.

Core Pharmacology and Mechanism of Action

PK11195 exerts its biological effects primarily through its interaction with TSPO. This interaction can modulate mitochondrial function, including cholesterol transport into the mitochondria, a rate-limiting step in steroidogenesis. However, a growing body of evidence indicates that PK11195 can also elicit biological responses through TSPO-independent mechanisms.

Quantitative Data: Binding Affinity and Biological Potency

The binding affinity of PK11195 to TSPO has been characterized in various species and tissues. Additionally, its potency in eliciting biological effects, such as inhibiting cell proliferation, has been quantified.

| Parameter | Species/Tissue/Cell Line | Value | Reference |

| Ki (Binding Affinity) | Rat Kidney Membranes | 9.3 ± 0.5 nM | [3] |

| IC50 (Inhibition of Cell Proliferation) | Neuroblastoma Cell Lines (SMS-KAN, KANR, SMS-KCN, KCNR) | 80 - 120 µM | [4] |

Key Signaling Pathways Modulated by PK11195

PK11195 has been shown to influence several critical signaling pathways, leading to diverse cellular outcomes.

Apoptosis

PK11195 can induce or sensitize cells to apoptosis, primarily through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins and the subsequent activation of caspases.[4][5][6]

References

- 1. PK 11195 - Wikipedia [en.wikipedia.org]

- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PK11195 and its Application in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prototypical Ligand for Neuroinflammation Imaging

(R)-1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, commonly known as PK11195, is a high-affinity, selective antagonist for the 18-kDa Translocator Protein (TSPO).[1][2] Initially designated as the peripheral benzodiazepine receptor (PBR), TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane.[3] In the central nervous system (CNS), TSPO is expressed at low levels in healthy brain parenchyma but is dramatically upregulated in activated glial cells, particularly microglia and astrocytes, as well as infiltrating macrophages, in response to injury or inflammation.[1][4] This upregulation has established TSPO as a key biomarker for neuroinflammation.

The radiolabeled R-enantiomer, [¹¹C]-(R)-PK11195, was the first and remains the most widely used and validated positron emission tomography (PET) radiotracer for imaging TSPO expression in vivo.[5][6] Its application has been pivotal in studying the neuroinflammatory components of a vast array of neurological and psychiatric disorders, including stroke, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis.[1][6][7][8][9] Despite the development of second-generation TSPO tracers, [¹¹C]PK11195 remains a crucial reference standard due to its extensive characterization and its binding being independent of a common TSPO gene polymorphism (rs6971) that affects many newer ligands.[10][11] This guide provides a comprehensive technical overview of PK11195, its mechanism of action, quantitative data, detailed experimental protocols for its use in PET imaging, and its applications and limitations.

Core Mechanism of Action: Targeting Mitochondrial TSPO

PK11195 exerts its effects by binding to TSPO, a key component of a multi-protein complex on the outer mitochondrial membrane. This complex is believed to include the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), forming part of the mitochondrial permeability transition pore (MPTP).[12][13] The binding of PK11195 to TSPO has been linked to several critical cellular functions.

-

Modulation of Apoptosis : At high concentrations, TSPO ligands like PK11195 can modulate the function of the MPTP, a critical regulator of the intrinsic apoptotic pathway.[12] By interacting with the TSPO complex, PK11195 can influence the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby sensitizing cells to apoptosis.[12][13]

-

Neurosteroid Synthesis : TSPO is critically involved in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids and neurosteroids. PK11195 binding can stabilize the TSPO structure, which is thought to stimulate this cholesterol transport.[10]

-

Inflammatory Signaling : The upregulation of TSPO is a hallmark of microglial activation.[10] PET imaging with [¹¹C]PK11195 allows for the in vivo visualization and quantification of this activation. Furthermore, studies suggest that TSPO ligands, including PK11195, can directly modulate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome and reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[14]

The diagram below illustrates the central role of TSPO in the mitochondrial membrane and the key pathways influenced by PK11195 binding.

Quantitative Data Presentation

The affinity of PK11195 for TSPO and the quantitative metrics derived from PET imaging are crucial for interpreting study results. The following tables summarize key data from the literature.

Table 1: PK11195 Binding Affinity for TSPO

| Parameter | Species/Tissue | Value | Reference(s) |

| Ki | Human | 9.3 ± 0.5 nM | [15] |

| Human | 3.60 ± 0.41 nM | [16] | |

| Kd | Human Brain Tissue | 4.3 - 6.6 nM | |

| Rat Brain Tissue | 1.4 nM | ||

| IC50 | Human (High-Affinity Binder) | 0.51 nM (for competitor) | [11] |

| Human (Low-Affinity Binder) | Comparable to High-Affinity | [11] |

Note: Variations in reported affinity values can arise from different experimental conditions, such as tissue preparation, radioligand used ([³H]PK11195 vs. others), and assay temperature.

Table 2: Typical Quantitative Parameters from [¹¹C]PK11195 PET Imaging Studies

| Parameter | Study Population | Typical Injected Activity | Key Quantification Metric(s) | Typical Findings | Reference(s) |

| Human | Parkinson's Disease | ~370 MBq | Binding Potential (BP) | Increased BP in midbrain and putamen vs. controls | [17] |

| Multiple Sclerosis | ~385 MBq | Volume of Distribution (VT) | VT decreased >16% in some patients after anti-inflammatory treatment | [18] | |

| ALS (SOD1 mutation) | 312 - 375 MBq | Binding Potential (BPND) | Significantly increased BPND in cortical/subcortical areas | [6] | |

| Mitochondrial Disease | ~397 MBq | Binding Potential (BPND) | Abnormal radiotracer binding correlated with clinical severity | [19] | |

| Preclinical | Rat (Migraine Model) | ~100 MBq | Binding Potential (BP) | Significantly higher BP in the affected hemisphere vs. control | [4] |

| Rat (Stroke Model) | N/A | Standardized Uptake Value (SUV) | Increased SUV in the ischemic core at day 4 and 7 post-ischemia |

Experimental Protocols and Methodologies

Accurate and reproducible data from [¹¹C]PK11195 PET studies rely on standardized experimental protocols. This section details the methodologies for radiosynthesis, preclinical and clinical imaging, and data analysis.

Radiosynthesis of [¹¹C]-(R)-PK11195

[¹¹C]-(R)-PK11195 is typically synthesized via the N-methylation of its desmethyl precursor, (R)-N-desmethyl-PK11195, using [¹¹C]methyl iodide ([¹¹C]CH₃I) produced from a cyclotron. The process is performed in an automated synthesis module within a lead-shielded hot cell.

Protocol:

-

[¹¹C]CO₂ Production : A target of nitrogen gas with trace oxygen is bombarded with protons in a cyclotron, yielding [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

-

[¹¹C]CH₃I Synthesis : The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₃I. This is commonly achieved by reduction to [¹¹C]methane, followed by iodination, or by reduction with lithium aluminum hydride and subsequent reaction with hydroiodic acid.

-

Radiolabeling Reaction : The gaseous [¹¹C]CH₃I is trapped in a reaction vessel containing the (R)-[N-desmethyl]PK11195 precursor (typically ~1 mg) dissolved in an aprotic solvent like dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium hydroxide or sodium hydroxide).[3][20]

-

Heating : The reaction vessel is heated (e.g., 40-85°C) for a short duration (2-5 minutes) to facilitate the methylation reaction.[3][20]

-

Purification : The reaction mixture is quenched and purified using semi-preparative reverse-phase high-performance liquid chromatography (HPLC) to separate [¹¹C]-(R)-PK11195 from unreacted precursor and other byproducts.

-

Formulation : The collected HPLC fraction containing the product is reformulated for intravenous injection. This typically involves solid-phase extraction to remove the HPLC solvent, followed by elution with ethanol and dilution with sterile saline for injection.

-

Quality Control : The final product undergoes rigorous quality control, including tests for radiochemical purity (>95%), specific activity, pH, and sterility before being released for injection. The total synthesis time is approximately 35-45 minutes.[3][20]

Preclinical PET Imaging Protocol (Rat Model)

This protocol outlines a typical PET imaging study in a rat model of neuroinflammation.

Protocol:

-

Animal Model : Induce neuroinflammation in male Sprague-Dawley or similar rats (e.g., via intrastriatal injection of lipopolysaccharide (LPS) or induction of focal ischemia). Sham-operated animals serve as controls.

-

Animal Preparation : Anesthetize the animal (e.g., with 2-3% isoflurane). Place a catheter in the tail vein for radiotracer injection. Maintain body temperature throughout the experiment.

-

Radiotracer Administration : Administer a bolus injection of [¹¹C]PK11195 (typically ~100 MBq) via the tail vein catheter at the start of the PET acquisition.[4]

-

PET Data Acquisition : Perform a dynamic PET scan for 60-90 minutes using a dedicated small-animal PET scanner. Acquire data in list mode to allow for flexible time-frame reconstruction.

-

Anatomical Imaging : Acquire a T1 or T2-weighted MRI or a CT scan for anatomical co-registration and attenuation correction.

-

Data Reconstruction : Reconstruct the dynamic PET data into a series of time frames (e.g., 6x10s, 6x30s, 11x60s, 15x180s).[4] Apply corrections for attenuation, scatter, and radioactive decay.

-

(Optional) Blocking/Displacement Study : To confirm specificity, a separate cohort of animals can be pre-treated with a high dose of unlabeled PK11195, or unlabeled ligand can be injected mid-scan (e.g., at 20 minutes) to observe displacement of the radiotracer.[4]

-

Post-Imaging Analysis : Co-register PET images to the anatomical scan. Define regions of interest (ROIs) on the lesion site and contralateral regions. Generate time-activity curves (TACs) for each ROI and perform kinetic modeling (see Section 4.4).

Clinical PET Imaging Protocol (Human Subjects)

This protocol describes a typical PET imaging study in human subjects, for example, patients with a neurodegenerative disease.

Protocol:

-

Subject Recruitment : Recruit patients and age-matched healthy controls. Obtain informed consent. The study protocol must be approved by a research ethics committee.

-

Subject Preparation : Subjects fast for at least 4-6 hours prior to the scan. An intravenous catheter is placed in an antecubital vein for radiotracer injection. For studies requiring an arterial input function, an arterial line is placed in the radial artery.

-

Radiotracer Administration : A bolus of [¹¹C]-(R)-PK11195 is injected intravenously over ~30 seconds. The injected activity is typically in the range of 300-400 MBq.[6][21]

-

PET Data Acquisition : A dynamic PET scan is acquired for 60-90 minutes. Modern studies often use a hybrid PET/MR scanner to acquire simultaneous anatomical MRI (e.g., T1-weighted) and PET data.[21]

-

Data Acquisition Framing : List-mode data is reconstructed into a dynamic sequence of time frames, often with shorter frames at the beginning to capture the initial kinetics (e.g., 6x30s, 2x1m, 1x3m, 3x5m, 2x10m, 1x15m).[6]

-

Arterial Blood Sampling (if applicable) : If using full kinetic modeling, timed arterial blood samples are taken throughout the scan to measure whole blood and plasma radioactivity and to determine the fraction of unchanged radiotracer (metabolite correction).

-

Image Processing : Individual PET frames are realigned to correct for subject motion. The PET image is co-registered to the subject's high-resolution T1-weighted MRI.

-

Data Analysis : Time-activity curves are extracted from brain regions of interest defined on the co-registered MRI. Kinetic modeling is then applied (see Section 4.4).

References

- 1. PK 11195 - Wikipedia [en.wikipedia.org]

- 2. High-affinity peripheral benzodiazepine receptor ligand, PK11195, regulates protein phosphorylation in rat brain mitochondria under control of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PET Imaging of Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging of activated microglia with PET and [11C]PK 11195 in corticobasal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo imaging of microglial activation with [11C](R)-PK11195 PET in idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]

- 11. d-nb.info [d-nb.info]

- 12. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [11C]-PK11195 PET: quantification of neuroinflammation and a monitor of anti-inflammatory treatment in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. neurology.org [neurology.org]

- 20. Automated radiosynthesis of [11C]morphine for clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of PK11195: A Technical Guide to a Prototypical TSPO Ligand

Foreword: For over four decades, the isoquinoline carboxamide PK11195 has been a cornerstone of research into the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). Its discovery marked a pivotal moment, providing a chemical tool to explore the function of this enigmatic mitochondrial protein. This technical guide offers an in-depth exploration of PK11195, from its historical context and discovery to its complex mechanisms of action and its continued application in biomedical research, particularly in the realm of neuroinflammation imaging.

Discovery and Historical Context

PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, emerged in the early 1980s as the first synthetic ligand developed that was chemically distinct from benzodiazepines but still targeted what was then termed the peripheral benzodiazepine receptor.[1] This discovery was significant as it helped to differentiate the PBR from the central benzodiazepine receptors associated with the GABA-A receptor complex.[2][3] The high affinity and selectivity of PK11195 for this novel binding site solidified its role as a prototypical antagonist and an indispensable tool for characterizing the newly identified 18 kDa translocator protein (TSPO).[4][5]

Early studies using radiolabeled PK11195, particularly tritiated ([³H]PK11195), were instrumental in mapping the distribution of TSPO. These autoradiographic investigations revealed low levels of TSPO in the healthy brain parenchyma but high concentrations in peripheral tissues like the kidneys, adrenal glands, and heart.[4][6] Crucially, a dramatic upregulation of TSPO was observed in the context of brain injury and inflammation, with binding sites localized to activated microglia, astrocytes, and infiltrating macrophages.[4][7] This foundational work established PK11195 as a valuable marker for neuroinflammation.[4]

Mechanism of Action: More Than a Simple Ligand

PK11195 exerts its effects primarily through its high-affinity binding to TSPO, an 18 kDa protein located on the outer mitochondrial membrane.[4][8] The interaction is highly specific, and the three-dimensional structure of the mammalian TSPO in complex with PK11195 has been elucidated, revealing a binding pocket formed by five transmembrane helices.[4][9] This binding event can modulate several downstream cellular processes.

Modulation of Mitochondrial Function

TSPO is a key component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), which are critical regulators of the mitochondrial permeability transition pore (mPTP).[10] By binding to TSPO, PK11195 can influence the opening of the mPTP, a crucial event in the initiation of the intrinsic apoptotic cascade.[9][10] At high concentrations, PK11195 has been shown to promote apoptosis, potentially by blocking the anti-apoptotic effects of proteins like Bcl-2.[10]

Anti-proliferative and Chemosensitizing Effects

Beyond its role in apoptosis, PK11195 has demonstrated anti-proliferative effects in various cancer cell lines, inducing cell cycle arrest, typically at the G1/S phase.[10] Although the affinity for TSPO is in the nanomolar range, these anti-cancer effects often require much higher micromolar concentrations, suggesting potential off-target or TSPO-independent mechanisms.[10] One such proposed mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which are often responsible for multidrug resistance in cancer.[10][11] By blocking these efflux pumps, PK11195 can chemosensitize cancer cells to therapeutic agents.[11]

Neuroinflammation and Autophagy

In the context of the central nervous system, PK11195 has been extensively studied for its role in neuroinflammation. It has been shown to alleviate neuroinflammation and beta-amyloid generation in animal models.[12] Its binding to the upregulated TSPO on activated microglia is the basis for its use in PET imaging of neuroinflammatory conditions.[13][14] Furthermore, PK11195 has been found to protect against cognitive dysfunction by inhibiting cellular autophagy, a process that is also implicated in neuroinflammation.[15][16] Recent studies have also linked PK11195 to the inhibition of the NLRP3 inflammasome, a key player in the inflammatory response.[17]

Quantitative Pharmacological Data

The pharmacological profile of PK11195 has been extensively characterized across various species and experimental conditions. The following tables summarize key quantitative data.

| Parameter | Value | Species | Tissue/Cell Line | Assay Conditions | Reference(s) |

| Ki | 3.60 ± 0.41 nM | Not Specified | Not Specified | Saturation binding assay | [2][3] |

| Kd | 1.4 nM | Rat | Brain tissue | [³H]PK11195 binding | [18] |

| Kd | 4.3 - 6.6 nM | Human | Brain tissue | [³H]PK11195 binding | [18] |

| Kd | 29.25 nM | Not Specified | Not Specified | [³H]PK11195 competition assay | [19] |

| IC50 | 0.130 nM | Rat | Brain homogenates | Displacement of [³H]PK11195 | |

| IC50 | 0.450 nM | Rat | Cortical membranes | Inhibition of [³H]-CB 34 binding | |

| IC50 | 2.2 nM | Not Specified | Not Specified | Not Specified | [20] |

| IC50 | 80 - 120 µM | Human | Neuroblastoma cell lines | Proliferation assay (Alamar blue) | [10] |

Table 1: Binding Affinities (Ki, Kd, and IC50) of PK11195 for TSPO.

| Radiosynthesis Method | Precursor | Labeling Agent | Yield | Synthesis Time | Reference(s) |

| N-methylation | (R)-N-desmethyl-PK11195 | [¹¹C]methyl iodide | 10.6 - 12.7% (uncorrected) | 33 min | [21] |

| N-methylation | desmethyl precursor | [¹¹C]methyl iodide | > 100 mCi | 23 min | [6] |

| N-methylation | (R)-[N-desmethyl] PK11195 | [¹¹C]methyl iodide | 10.93 ± 3.44% (non-decay-corrected) | 40 min | [22] |

Table 2: Summary of [¹¹C]PK11195 Radiosynthesis Parameters.

Key Experimental Protocols

The utility of PK11195 as a research tool is underpinned by well-established experimental protocols. Below are detailed methodologies for its radiosynthesis and application in PET imaging and autoradiography.

Radiosynthesis of ¹¹C-PK11195

The most common application of PK11195 in clinical research involves its radiolabeling with Carbon-11 for use in Positron Emission Tomography (PET).

Objective: To synthesize --INVALID-LINK---PK11195 via N-methylation of its desmethyl precursor.

Materials:

-

(R)-N-desmethyl-PK11195 (precursor)

-

[¹¹C]methyl iodide ([¹¹C]CH₃I)

-

Sodium hydride (NaH) or Potassium hydroxide (KOH) as a base

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column

-

Solid-phase extraction (SPE) cartridge (e.g., tC18)

-

Ethanol

-

Sterile water and normal saline for formulation

Procedure:

-

Precursor Preparation: Dissolve the (R)-N-desmethyl-PK11195 precursor (typically 1-2 mg) in anhydrous DMSO (200-300 µL).[13][21][22]

-

Base Activation: Add a base, such as sodium hydride or potassium hydroxide, to the precursor solution to deprotonate the amine, making it nucleophilic.[21][22]

-

¹¹C-Methylation: Deliver the gaseous [¹¹C]methyl iodide, produced in a cyclotron, to the reaction vessel containing the activated precursor. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 90°C) for a short duration (1.5-4 minutes).[13][21]

-

Purification:

-